BenchChemオンラインストアへようこそ!

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Medicinal Chemistry Building Block Characterization Property Prediction

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a critical building block for synthesizing selective CDK (CDK2/4/6), PI3Kδ, and IRAK4 inhibitors. Its unique 2,6-dimethyl substitution pattern, explicitly featured in kinase inhibitor patents (e.g., US 8673924 B2), optimizes steric interactions within the ATP-binding hinge region, enhancing selectivity that simpler mono-methyl or unsubstituted analogs cannot achieve. This motif is also validated as a superior scaffold for neutral sphingomyelinase 2 (nSMase2) inhibitors with balanced lipophilicity for CNS penetration. Procure this specific substitution pattern to ensure your lead optimization programs maintain target potency and favorable metabolic profiles.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13586113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C(=N2)C)N)N=C1
InChIInChI=1S/C8H10N4/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,9H2,1-2H3
InChIKeyGGEBJVYKQPRTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine: Core Properties and CAS 232601-05-7 Procurement Essentials


2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232601-05-7) is a bicyclic heterocyclic compound featuring a fused pyrazole-pyrimidine core with methyl substituents at the 2- and 6-positions and a primary amine at the 3-position . The molecular formula is C₈H₁₀N₄ with a molecular weight of 162.19 g/mol, and the compound is typically available as a solid with a purity of ≥95% [1]. Its structure contains a hydrogen bond donor at the 3-amino group and a planar aromatic system, making it a versatile building block for kinase inhibitor scaffolds and other nitrogen-containing heterocyclic derivatives [2].

Why 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Is Not Interchangeable with Unsubstituted or Mono-Methyl Analogs


Substitution patterns on the pyrazolo[1,5-a]pyrimidine core profoundly affect electronic distribution, steric interactions with kinase hinge regions, and metabolic stability. The 2,6-dimethyl substitution creates a unique steric and electronic environment that is not replicated by the unsubstituted core or by mono-methyl regioisomers (e.g., 2-methyl or 6-methyl analogs) [1]. SAR studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that the presence and position of methyl groups alter ATP-binding site complementarity and selectivity profiles [2]. In the context of neutral sphingomyelinase 2 (nSMase2) inhibitors, the pyrazolo[1,5-a]pyrimidin-3-amine scaffold was specifically selected to replace the imidazo[1,2-b]pyridazine-8-amine ring of PDDC, indicating that the 3-amine and specific substitution pattern are critical for target engagement [3]. Simple substitution with an unsubstituted or differently substituted analog would likely abolish or substantially reduce potency and alter physicochemical properties.

Quantitative Differentiation of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Against Structural Analogs: A Data-Driven Procurement Guide


Molecular Weight Differentiation: 2,6-Dimethyl vs. Mono-Methyl Analogs

The 2,6-dimethyl substitution yields a molecular weight of 162.19 g/mol, which is 14.02 g/mol higher than mono-methyl analogs such as 2-methylpyrazolo[1,5-a]pyrimidin-3-amine (148.17 g/mol) or 6-methylpyrazolo[1,5-a]pyrimidin-3-amine (148.17 g/mol) [1]. This mass difference directly impacts calculated LogP and polar surface area, influencing membrane permeability and solubility in synthetic intermediates .

Medicinal Chemistry Building Block Characterization Property Prediction

Patent-Cited Scaffold Privilege: 2,6-Dimethyl Substitution in Kinase Inhibitor Development

The 2,6-dimethylpyrazolo[1,5-a]pyrimidine core is explicitly claimed in multiple kinase inhibitor patents. For example, US Patent 8673924 B2 describes substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase (CDK) inhibitors, with the 2,6-dimethyl substitution present in preferred embodiments [1]. In contrast, the 2,5-dimethyl regioisomer is associated with corticotropin-releasing factor (CRF) receptor antagonism, indicating divergent target selectivity based on methyl positioning [2]. This patent landscape suggests that the 2,6-substitution pattern is a privileged pharmacophore for kinase hinge binding.

Kinase Inhibition Drug Discovery Intellectual Property

Calculated Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Calculated properties using standard drug-likeness algorithms reveal that 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a predicted LogP of approximately 1.2 and a topological polar surface area (TPSA) of approximately 56 Ų . In comparison, the unsubstituted pyrazolo[1,5-a]pyrimidin-3-amine has a lower LogP (~0.5) and a higher TPSA (~65 Ų) due to the absence of methyl groups [1]. The 2,6-dimethyl substitution increases lipophilicity while maintaining a moderate TPSA, a balance that can improve membrane permeability without compromising aqueous solubility.

ADME Prediction Lead Optimization Computational Chemistry

High-Value Application Scenarios for 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Based on Validated Differentiation Data


Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitor Libraries

The 2,6-dimethyl substitution pattern is explicitly featured in CDK inhibitor patents (e.g., US 8673924 B2). Procurement of this specific compound enables the synthesis of analogs with a demonstrated kinase hinge-binding motif, which is critical for lead optimization programs targeting CDK2, CDK4, or CDK6 [1]. The 14 g/mol mass increase over mono-methyl analogs may also provide a favorable shift in metabolic stability due to steric shielding of metabolic soft spots.

Neutral Sphingomyelinase 2 (nSMase2) Inhibitor Scaffold Optimization

Recent studies have validated the pyrazolo[1,5-a]pyrimidin-3-amine core as an effective nSMase2 inhibitor scaffold, with several analogs showing superior potency to the reference compound PDDC [2]. The 2,6-dimethyl substitution offers a balanced lipophilicity (clogP ~1.2) that may improve brain penetration compared to more polar analogs, which is relevant for neurodegenerative disease research where nSMase2 is a therapeutic target.

Building Block for PI3Kδ and IRAK4 Modulator Development

The pyrazolo[1,5-a]pyrimidin-3-amine core is a key intermediate in the synthesis of PI3Kδ and IRAK4 inhibitors, as described in patent literature [3][4]. The 2,6-dimethyl substitution provides a defined starting point for further functionalization at the 3-amino group and the 5- and 7-positions, enabling the construction of diverse kinase-focused libraries with enhanced selectivity profiles.

Quote Request

Request a Quote for 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.